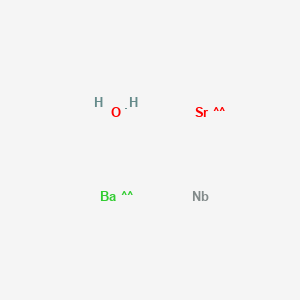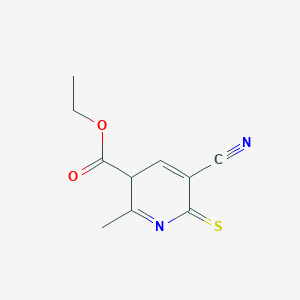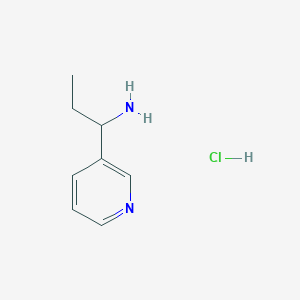
6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple functional groups, including difluoromethoxy, difluoro, and N-hydroxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- typically involves multiple steps, starting from readily available precursors. The synthetic route may include the introduction of difluoromethoxy and difluoro groups through halogenation reactions, followed by the formation of the N-hydroxy group via hydroxylamine derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenecarboximidamide derivatives with different substituents.
- Compounds with similar functional groups, such as difluoromethoxy and N-hydroxy groups.
Uniqueness
Benzenecarboximidamide,6-(difluoromethoxy)-2,3-difluoro-N-hydroxy- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H6F4N2O2 |
|---|---|
Peso molecular |
238.14 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)-2,3-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H6F4N2O2/c9-3-1-2-4(16-8(11)12)5(6(3)10)7(13)14-15/h1-2,8,15H,(H2,13,14) |
Clave InChI |
NHGFYYBTJXNQHY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1OC(F)F)/C(=N/O)/N)F)F |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)F)C(=NO)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[Hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15130494.png)
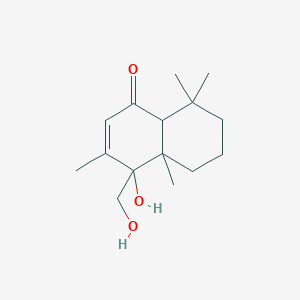


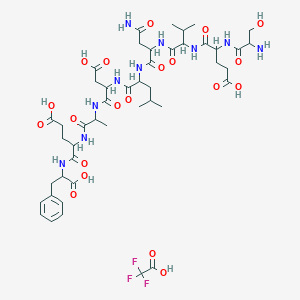
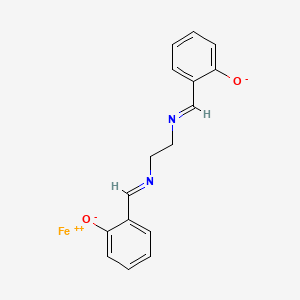
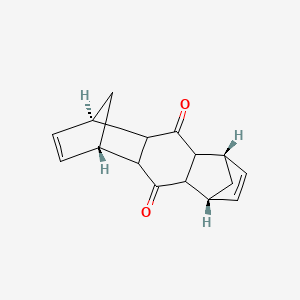
![2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid](/img/structure/B15130540.png)
![N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B15130544.png)
